(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
Overview
Description
“(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate”, also known as MTSL, is an aminooxyl that is pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . It is a highly reactive thiol-specific spin label . It has a role as a spin label and is a member of aminoxyls, a thiosulfonate ester, and a pyrroline .
Molecular Structure Analysis
The molecular structure of MTSL is characterized by a pyrroline ring substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . The crystal structure of the title compound represents the first example of a 2,2,5,5-tetramethyl-1-oxyl-Delta (3)-pyrroline derivative with a side chain at the double bond which is linked to it through an sp (3)-hybridized C atom .Chemical Reactions Analysis
MTSL is a highly reactive labelled thiol-specific spin-label . It is a specific conformational probe of thiol site structure due to its minimal rotational freedom and also distance from the covalent disulfide linkage to the macromolecule under study .Physical And Chemical Properties Analysis
MTSL is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at -20°C and protected from light . Its molecular weight is 264.38 g/mol .Scientific Research Applications
Structural Biology: Protein Conformational Studies
MTSL is widely used in electron paramagnetic resonance (EPR) spectroscopy for site-directed spin labeling of proteins. This technique allows researchers to study the conformational changes and dynamics of proteins at the atomic level . By attaching MTSL to specific cysteine residues in a protein, scientists can investigate protein folding, interactions, and alignments within different environments.
Biochemistry: Membrane Protein Analysis
The compound is instrumental in examining the structure and function of membrane proteins. MTSL’s ability to form a flexible disulfide bond with cysteine residues makes it a valuable tool for exploring the structural and conformational dynamics of these proteins, which play critical roles in cellular processes .
Pharmacology: Drug Target Interaction
Researchers utilize MTSL to label proteins and study their interactions with potential drug compounds. This application is crucial for drug discovery and development , as it helps in understanding how drugs bind to their targets and exert their effects .
Biophysics: Protein Aggregation Studies
MTSL aids in the investigation of protein aggregation, which is a key factor in diseases such as Alzheimer’s and Parkinson’s. The spin label properties of MTSL enable scientists to monitor the aggregation process and identify the structural characteristics of protein aggregates .
Environmental Biosystems: Biomaterial Surface Modification
In the field of environmental biosystems, MTSL is used to modify the surface of biomaterials to improve their biocompatibility. This application is significant for developing biomedical materials that can better interact with biological systems .
Mechanism of Action
Target of Action
MTSL, also known as (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate, primarily targets cysteine residues in proteins . Cysteine residues are less frequent in mammalian proteins (3.3%) compared to lysine targets (7.2%), which makes them ideal for site-specific labeling with thiol-reactive probes like MTSL .
Mode of Action
MTSL is attached to proteins by reacting with thiol groups, specifically the cysteine residues . This reaction exploits the standard reactivity of thiosulfate esters, with methanesulfinate (CH3SO2−) being the leaving group . The heterodisulfide bond to the cysteine residue is robust, enabling site-directed spin labeling .
Biochemical Pathways
It’s known that mtsl allows for the determination of protein structure and protein dynamics . It also enables the study of protein-protein and protein-oligonucleotide interactions .
Pharmacokinetics
It’s known that mtsl is used for site-directed labeling and sds labeling, which suggests that it can be absorbed and distributed within the protein structure .
Result of Action
The primary result of MTSL’s action is the labeling of cysteine residues in proteins. This labeling allows for the investigation of structural and conformational dynamics of membrane proteins and protein aggregation .
Safety and Hazards
MTSL is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .
properties
InChI |
InChI=1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSCGBLQCTWVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230944 | |
Record name | 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate | |
CAS RN |
81213-52-7 | |
Record name | (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81213-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081213527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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